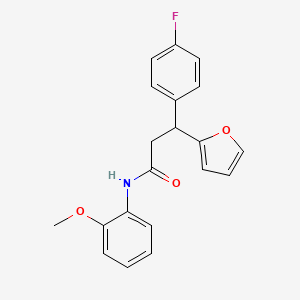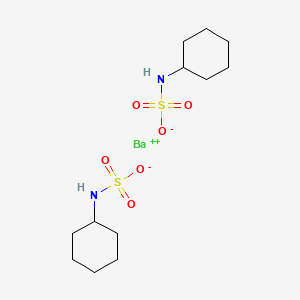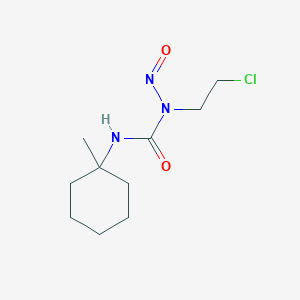
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is recognized for its alkylating properties, making it useful in cancer treatment.
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the nitrosourea group, leading to simpler amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, resulting in a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrosourea groups into molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA bases, particularly guanine, and the pathways involved are those related to DNA repair and apoptosis.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea compound used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, it is used in chemotherapy for brain tumors.
Streptozocin: A nitrosourea compound with selective toxicity towards pancreatic beta cells, used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its specific structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other nitrosoureas.
Propiedades
Número CAS |
13909-08-5 |
|---|---|
Fórmula molecular |
C10H18ClN3O2 |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15) |
Clave InChI |
KPNNMTHBYCXAHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
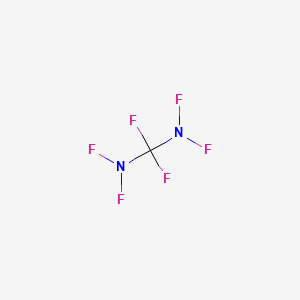
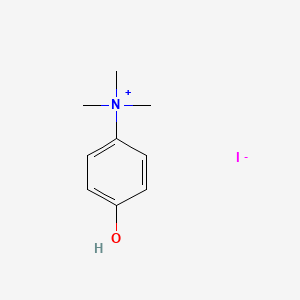
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
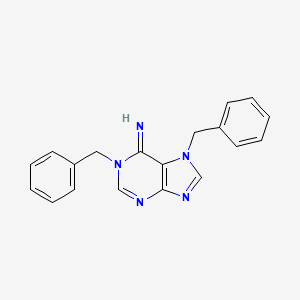
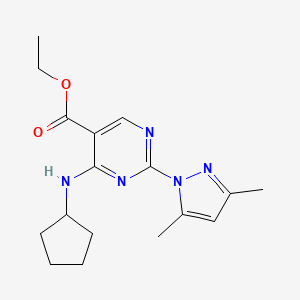
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
